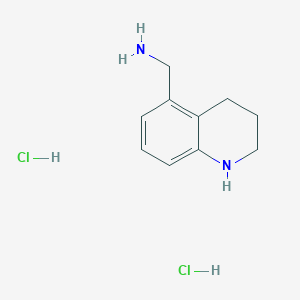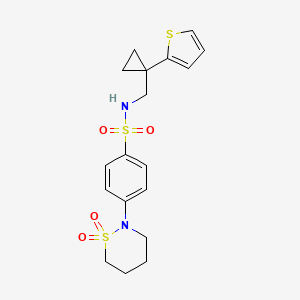![molecular formula C23H28ClN3O3S B2428962 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride CAS No. 1216847-59-4](/img/structure/B2428962.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S and its molecular weight is 462.01. The purity is usually 95%.
BenchChem offers high-quality N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Behavior of Similar Compounds
- Parabens in Aquatic Environments : A study highlighted the occurrence, fate, and behavior of parabens, a class of compounds similar in structure to the one , in aquatic environments. Parabens, primarily used as preservatives in various products, have been detected at low levels in wastewater effluents and surface waters, indicating their widespread presence and persistence in the environment. Further research is needed to understand their potential health effects and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Biological and Pharmacological Properties
- Redox Mediators and Organic Pollutant Treatment : The treatment of various organic pollutants in wastewater has been explored using enzymatic approaches. Enzymes like laccases and peroxidases, in the presence of certain redox mediators, have been effective in enhancing the degradation of recalcitrant compounds. This suggests the potential application of redox mediators in improving the efficiency of bioremediation processes, which might be relevant for the compound of interest (Husain & Husain, 2007).
Analytical Methods and Activity Assessment
- Determining Antioxidant Activity : A review of analytical methods used in determining antioxidant activity sheds light on the importance and applicability of various tests. These methods are crucial in various fields, including food engineering and pharmacology, to assess the antioxidant capacity of samples. Understanding these methods may be beneficial for evaluating the antioxidant potential of the compound , if relevant (Munteanu & Apetrei, 2021).
Thiazole-Based Compounds and CNS Activity
- Thiazole Containing Heterocycles and CNS Activity : A study focusing on thiazoles, which are part of the chemical structure , showed that they have been used to develop different new CNS active agents. The thiazole scaffold has been employed in medicinal and pharmaceutical chemistry to generate therapeutic agents against various CNS targets. This suggests potential neurological or psychological applications for the compound (Agarwal, Kalal, Gandhi, & Prajapat, 2017).
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-20-21(17-19)30-23(24-20)26(11-5-10-25-12-14-29-15-13-25)22(27)16-18-6-3-2-4-7-18;/h2-4,6-9,17H,5,10-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQOCNNBKCGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol](/img/structure/B2428879.png)

![3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2428881.png)
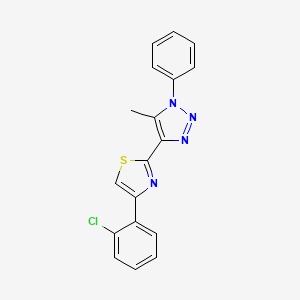
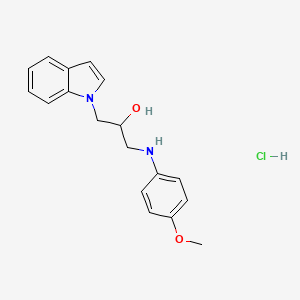
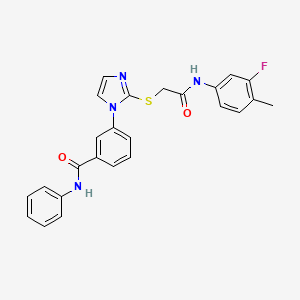
![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2428890.png)
![Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2428891.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)

